![molecular formula C5H7F2N3O B2501027 5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine CAS No. 149978-55-2](/img/structure/B2501027.png)
5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-1-methyl-1H-pyrazol-3-amine, also known as DFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug development. DFMP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Electroreductive Deuteroarylation of Alkenes
This compound could potentially be used in the field of electroreductive deuteroarylation of alkenes . This process involves the site-specific introduction of deuterium, which holds significant potential in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .
Synthesis and Functionalization
“5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine” and related compounds are primarily used as intermediates in the synthesis of various chemically complex structures. These functionalities enable further chemical manipulations, making these compounds versatile building blocks in synthetic organic chemistry.
Chemical Transformations
Compounds similar to “5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine” are used in various chemical transformations. This demonstrates the potential of these compounds in facilitating the synthesis of complex organic molecules, which can have various applications in material science and pharmaceuticals.
Fluorescence and Spectroscopy
Some derivatives of this compound exhibit interesting UV/Vis and emission properties. This suggests potential applications in spectroscopy and materials science.
Catalytic Applications
In another study, similar compounds served as substrates in palladium-catalyzed aminocarbonylation reactions. This process is important in the synthesis of amides, which are key structural components in many pharmaceuticals and biologically active compounds.
In-vitro Studies
“5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine” could potentially be used in in-vitro studies. These studies involve experiments performed in controlled laboratory settings using cells or tissues.
Mechanism of Action
Target of Action
It’s structurally similar to 5-fluorouracil (5-fu), a well-known anticancer drug . 5-FU primarily targets the enzyme thymidylate synthase (TS), which plays a crucial role in DNA synthesis .
Mode of Action
5-FU and its metabolites inhibit DNA synthesis by blocking the action of TS, thereby disrupting DNA replication and cell division .
Biochemical Pathways
5-fu, a structurally similar compound, is known to affect the pyrimidine metabolism pathway . By inhibiting TS, 5-FU disrupts the synthesis of thymidine monophosphate (dTMP), a critical precursor for DNA synthesis .
Pharmacokinetics
5-fu, a structurally similar compound, is known to have a short biological half-life and incomplete oral absorption, leading to frequent administration requirements and severe side effects .
Result of Action
5-FU causes cell death by disrupting DNA synthesis and repair, leading to lethal DNA damage .
properties
IUPAC Name |
5-(difluoromethoxy)-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c1-10-4(11-5(6)7)2-3(8)9-10/h2,5H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHJVPUSLBKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.